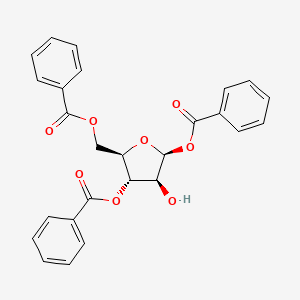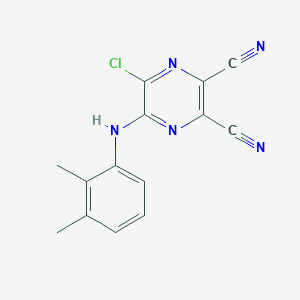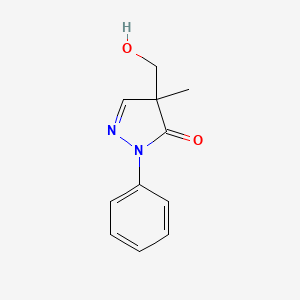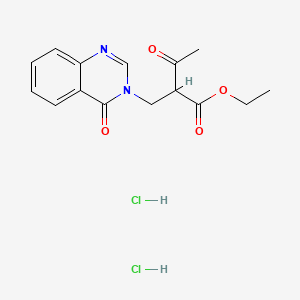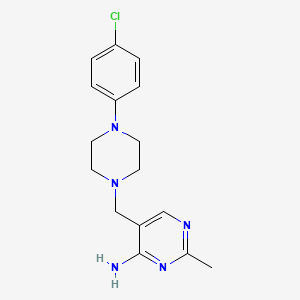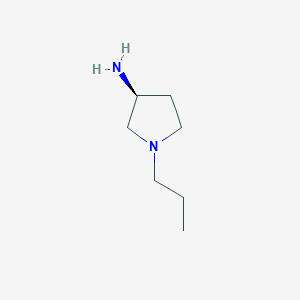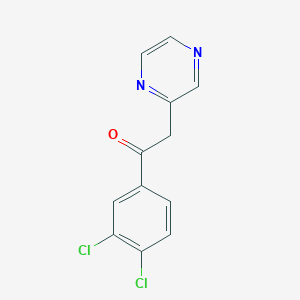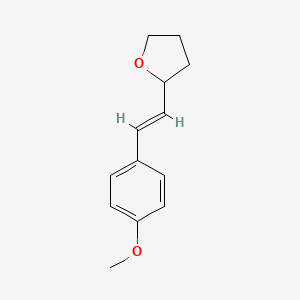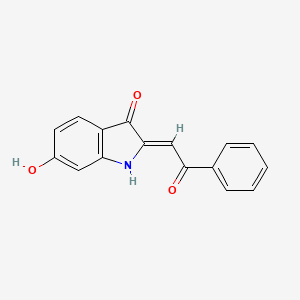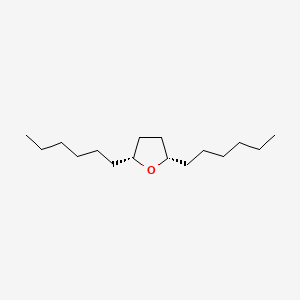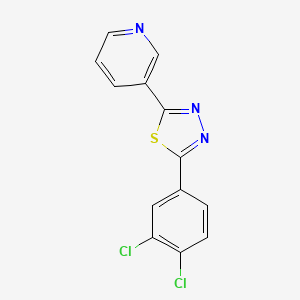
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects.
Materials Science: In organic semiconductors, it facilitates charge transport due to its conjugated system.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzene
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene
Uniqueness
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Properties
CAS No. |
15311-17-8 |
|---|---|
Molecular Formula |
C13H7Cl2N3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7Cl2N3S/c14-10-4-3-8(6-11(10)15)12-17-18-13(19-12)9-2-1-5-16-7-9/h1-7H |
InChI Key |
XZPBCUOTWVEEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)

